Napabucasin
Overview
Description
Napabucasin, also known as 2-acetylfuro-1,4-naphthoquinone, is an orally administered small molecule that has garnered significant attention for its potential in cancer treatment. It primarily targets the signal transducer and activator of transcription 3 pathway, which is over-activated in many types of cancer. This pathway is crucial in cancer stem cell-mediated propagation, making this compound a promising candidate for inhibiting tumor growth, metastasis, and resistance to conventional therapies .
Mechanism of Action
Target of Action
Napabucasin, also known as BBI608, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a critical regulator of cancer stem cells (CSCs) in several types of cancer . It is involved in numerous cell signaling pathways implicated in cancer cell survival, proliferation, metastasis, and angiogenesis .
Mode of Action
This compound interacts with its primary target, STAT3, to inhibit its activity . This interaction results in the suppression of cancer cell proliferation, induction of apoptosis and cell cycle arrest, and reduction of metastasis and relapse . Furthermore, this compound has been reported to directly bind to Akt and mTOR proteins, which are upstream regulators of apoptosis and autophagy .
Biochemical Pathways
This compound affects several oncogenic pathways, including the STAT3 pathway . By inhibiting STAT3, this compound suppresses the expression of stemness-associated genes, thereby reducing the stemness of cancer cells . Additionally, this compound disrupts the NF-κB signaling pathway via downregulation of RelA (p65) . It also inhibits other signaling pathways such as Wnt and PI3K/Akt .
Pharmacokinetics
It is known that this compound is an orally administered small molecule . In a phase 1 study, this compound was well-tolerated at doses up to 1440 mg/day, and its pharmacokinetic profile was comparable to that reported in previous studies .
Result of Action
This compound’s action results in significant anticancer effects. It suppresses the proliferation, colony formation, and invasion of cancer cells . It also induces cell cycle arrest and apoptosis . More importantly, this compound treatment significantly inhibits the expression of stemness-associated genes, including STAT3, and suppresses the spheroid formation of cancer cells in vitro . In vivo, this compound effectively impairs tumor growth .
Action Environment
It is known that the expression of certain proteins, such as muc1, can influence the sensitivity of cancer cells to this compound . Therefore, the tumor microenvironment and the genetic makeup of the cancer cells may play a role in determining the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Napabucasin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is known to inhibit STAT3, a protein involved in cell growth and survival . Additionally, this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) and thioredoxin reductase 1 (TrxR1), which are involved in redox reactions . These interactions lead to the generation of reactive oxygen species (ROS), contributing to its anticancer effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest . This compound also disrupts several signaling pathways, including Wnt, PI3K/Akt, and NF-κB, thereby inhibiting cancer cell stemness and metastasis . Furthermore, it has been shown to reduce the expression of stemness-associated genes and suppress spheroid formation in glioma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of the STAT3 pathway, which is crucial for cancer cell survival and proliferation . By binding to STAT3, this compound prevents its activation and subsequent transcription of target genes involved in cell growth and survival . Additionally, the bioactivation of this compound by NQO1 leads to the generation of ROS, which induces oxidative stress and DNA damage in cancer cells . This dual mechanism of action makes this compound a potent anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce cell cycle arrest and apoptosis within 24 hours of treatment . Long-term studies have demonstrated its ability to inhibit tumor growth and reduce tumor volume in various animal models . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces tumor volume and inhibits tumor growth . At higher doses, it can cause toxic effects, including gastrointestinal toxicities such as diarrhea, nausea, and vomiting . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NQO1 and TrxR1 . These enzymes play a role in the bioactivation of this compound, leading to the generation of ROS and subsequent oxidative stress in cancer cells . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anticancer effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The pharmacokinetic profile of this compound indicates that it does not exhibit abnormal accumulation, ensuring its effective distribution within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on STAT3 and other signaling pathways . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Napabucasin can be synthesized through a series of chemical reactions involving the fusion of a furan ring to a naphthalene moiety. The process typically involves the acetylation of furo-1,4-naphthoquinone under controlled conditions. The reaction parameters, such as temperature, solvent, and catalysts, are meticulously optimized to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound has been enhanced using microflow chemistry. This method allows for precise mixing and control over reaction conditions, leading to improved yields and process intensification. The microflow system offers advantages such as better heat and mass transfer, reduced side product formation, and scalability .
Chemical Reactions Analysis
Types of Reactions: Napabucasin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, which play a role in its anticancer activity.
Reduction: The compound can be reduced by intracellular oxidoreductases, leading to its bioactivation.
Substitution: Various substitution reactions can modify the functional groups on the this compound molecule
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen under catalytic conditions.
Reduction: Enzymes like NAD(P)H:quinone oxidoreductase 1 and cytochrome P450 oxidoreductase.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions
Major Products Formed:
Reactive oxygen species: These are formed during the oxidation of this compound and contribute to its cytotoxic effects.
Reduced this compound: This form is bioactivated and can induce DNA damage and cell death
Scientific Research Applications
Napabucasin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study redox reactions and enzyme-substrate interactions.
Biology: Investigated for its role in inhibiting cancer stem cell activity and its effects on cellular signaling pathways.
Medicine: Undergoing clinical trials for its potential to treat various cancers, including colorectal, pancreatic, and gastric cancers. It has shown promise in reducing tumor growth, metastasis, and relapse.
Industry: Employed in the development of new anticancer drugs and therapeutic strategies
Comparison with Similar Compounds
Napabucasin is unique in its dual mechanism of action, targeting both the STAT3 pathway and generating reactive oxygen species. Similar compounds include:
Paclitaxel: A chemotherapy drug that stabilizes microtubules and inhibits cell division. Unlike this compound, it does not target the STAT3 pathway.
Tofacitinib: A Janus kinase inhibitor used in the treatment of autoimmune diseases. It also inhibits STAT3 but lacks the reactive oxygen species generation seen with this compound.
Selinexor: An XPO1 inhibitor with anticancer properties, but it does not share the same dual mechanism of action as this compound
Properties
IUPAC Name |
2-acetylbenzo[f][1]benzofuran-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHUWDIXHNQOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83280-65-3 | |
Record name | Napabucasin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083280653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Napabucasin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12155 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAPABUCASIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1HHM49K7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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